molecular formula C18H21N5O2S B2581099 6-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852048-08-9

6-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2581099
CAS RN: 852048-08-9
M. Wt: 371.46
InChI Key: NDVCHVNIIXPCDZ-UHFFFAOYSA-N
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Description

6-((4-(2,5-dimethylphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications

Materials Science and Photovoltaic Applications

Research involving pyrimidine derivatives has found applications in materials science, especially in the development of novel materials for photovoltaic applications. For instance, a novel electron-withdrawing group based on a pyrimidine derivative was designed and synthesized, demonstrating broad absorption range and promising air stability for photovoltaic applications, indicating potential utility in solar energy conversion (Li et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, pyrimidine derivatives have been utilized to construct hydrogen-bonded supramolecular assemblies. These assemblies exploit the hydrogen bonding and π-π interactions of pyrimidine rings for creating two-dimensional and three-dimensional networks, which are of interest for their potential applications in molecular recognition, catalysis, and as components in nanoscale devices (Fonari et al., 2004).

Synthetic Organic Chemistry

In synthetic organic chemistry, pyrimidine derivatives serve as key intermediates for the synthesis of complex molecules. For example, a catalyst-free, regioselective synthesis method for pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has been developed, highlighting the versatility of pyrimidine derivatives in facilitating green chemistry principles (Karami et al., 2015).

properties

IUPAC Name

6-[[4-(2,5-dimethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-4-7-26-18-22-21-15(9-13-10-16(24)20-17(25)19-13)23(18)14-8-11(2)5-6-12(14)3/h5-6,8,10H,4,7,9H2,1-3H3,(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVCHVNIIXPCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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